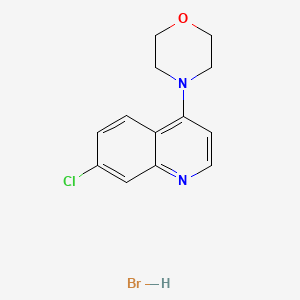

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide

Description

BenchChem offers high-quality 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

853344-04-4 |

|---|---|

Molecular Formula |

C13H14BrClN2O |

Molecular Weight |

329.62 g/mol |

IUPAC Name |

4-(7-chloroquinolin-4-yl)morpholine;hydrobromide |

InChI |

InChI=1S/C13H13ClN2O.BrH/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16;/h1-4,9H,5-8H2;1H |

InChI Key |

SRHHYFRYPIPCPX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl.Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Mechanism of Action for 7-Chloroquinoline Derivatives

Executive Summary

The 7-chloroquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of historical and current pharmacopeia including Chloroquine (CQ), Hydroxychloroquine (HCQ), and Amodiaquine. While primarily recognized for their antimalarial efficacy, these derivatives exhibit a complex polypharmacology that extends to autoimmune modulation.

This guide deconstructs the molecular mechanisms of these derivatives, moving beyond surface-level descriptions to explore the physicochemical driving forces—specifically ion-trapping ,

Chemical Basis & Pharmacokinetics

To understand the biological activity, one must first grasp the physicochemical properties of the scaffold. The 7-chloroquinoline core is a weak base, a property that dictates its biodistribution.

The "Ion Trapping" Phenomenon

These molecules are diprotic weak bases. They can exist in uncharged, singly protonated, or doubly protonated forms depending on the surrounding pH.

-

Plasma (pH 7.4): A significant fraction exists in the uncharged (lipophilic) form, allowing rapid diffusion across cellular and organelle membranes.

-

Lysosome/Digestive Vacuole (pH 4.5 – 5.0): Upon entering these acidic compartments, the basic nitrogen atoms (quinolyl ring N and side-chain tertiary amine) become protonated.

-

Result: The charged species is membrane-impermeable, leading to accumulation concentrations up to 1,000-fold higher inside the organelle than in the plasma. This is the fundamental driver of both antimalarial and autoimmune potency.

| Compound | LogP | Primary Indication | ||

| Chloroquine | 10.2 | 8.1 | 4.63 | Malaria (P. falciparum) |

| Hydroxychloroquine | 9.7 | 8.3 | 3.87 | SLE, RA, Malaria |

| Amodiaquine | 8.1 | 7.1 | 4.70 | Malaria (Resistant strains) |

Primary Mechanism: Antimalarial Action (Heme Detoxification)

The selective toxicity of 7-chloroquinolines against Plasmodium species relies on the parasite's inability to detoxify heme without biocrystallization.

The Heme Problem

During the intraerythrocytic stage, the parasite degrades up to 75% of host hemoglobin within its digestive vacuole (DV). This process releases free heme (Ferriprotoporphyrin IX), which is highly toxic due to its ability to generate reactive oxygen species (ROS) and lyse membranes.

-

Parasite Defense: The parasite polymerizes free heme into an inert, insoluble crystal called Hemozoin (also known as

-hematin).

Mechanism of Inhibition

7-chloroquinolines do not inhibit the proteases that digest hemoglobin; they inhibit the crystallization of heme.

-

Accumulation: The drug concentrates in the acidic DV via ion trapping.

-

Binding: The protonated drug binds to the

-oxo dimer of heme via -

Capping: The drug-heme complex binds to the growing face of the hemozoin crystal, "capping" it and preventing further addition of heme units.[1][2]

-

Toxicity: Free heme accumulates, leading to lipid peroxidation of the parasite membrane and death.

Visualization: The Heme Detoxification Pathway

Figure 1: The "Capping" Mechanism. 7-chloroquinolines (Yellow) interrupt the conversion of toxic heme (Red) into safe hemozoin (Green), leading to parasite death.

Secondary Mechanism: Immunomodulation (Host-Targeted)

In autoimmune conditions like SLE (Lupus) and Rheumatoid Arthritis, the mechanism shifts from heme binding to lysosomal pH modulation and TLR signaling inhibition .

Lysosomotropism & Antigen Presentation

By accumulating in lysosomes, 7-chloroquinolines increase the intralysosomal pH.

-

Enzymatic Inhibition: Lysosomal proteases require an acidic pH. As pH rises, these enzymes stall.

-

MHC Class II Interference: The processing of autoantigens for presentation on MHC Class II molecules is inhibited, reducing T-cell activation.

TLR Inhibition (The Anti-Inflammatory Core)

Toll-like Receptors (TLR7 and TLR9) are endosomal sensors that detect single-stranded RNA (ssRNA) and DNA (CpG), respectively. In autoimmune diseases, these receptors are inappropriately activated by the host's own nucleic acids.[3]

-

Mechanism: TLR7/9 require proteolytic cleavage within the endosome to become active. This cleavage is pH-dependent.

-

Effect: 7-chloroquinolines prevent the acidification required for this cleavage and may also directly mask the nucleic acid binding sites on the TLRs. This halts the production of Interferon-

(IFN-

Visualization: TLR Signaling Blockade

Figure 2: Immune Modulation. The drug raises endosomal pH, inhibiting the proteolytic activation of TLRs and preventing the "Cytokine Storm" characteristic of autoimmune flares.

Mechanisms of Resistance

Resistance is not due to target mutation (heme is the target, and heme cannot mutate). Resistance arises from drug efflux .

-

PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter): This transporter is located on the digestive vacuole membrane.[4][5]

-

The K76T Mutation: In wild-type parasites, Lysine at position 76 (positively charged) repels the positively charged Chloroquine, keeping it trapped in the vacuole.[6] In resistant strains, Lysine is mutated to Threonine (neutral).[5] This loss of charge allows the mutant transporter to pump Chloroquine out of the vacuole, preventing it from reaching inhibitory concentrations.[6]

Experimental Protocol: Beta-Hematin Formation Assay

Objective: To validate the potency of a new 7-chloroquinoline derivative by measuring its ability to inhibit heme polymerization in a cell-free system. This is the industry-standard "gold standard" screening assay.

Reagents Preparation

-

Hemin Stock: Dissolve Hemin chloride in DMSO to 10 mM.

-

Acetate Buffer: 0.5 M Sodium Acetate, adjusted to pH 5.0 (mimics the digestive vacuole).

-

Drug Stocks: Prepare serial dilutions of the test compound in water or DMSO.

Workflow

-

Initiation: In a 96-well plate, add:

-

100

L Acetate Buffer (pH 5.0). -

20

L Hemin Stock (Final conc: 100 -

20

L Test Compound (Various concentrations).

-

-

Incubation: Seal plate and incubate at 37°C for 18–24 hours . This allows spontaneous polymerization of heme into

-hematin. -

Solubilization of Free Heme: Add 50

L of 2.5% SDS (Sodium Dodecyl Sulfate) in 0.1 M Sodium Bicarbonate (pH 9.1).-

Note: This step dissolves unpolymerized heme but leaves the insoluble hemozoin crystals intact.

-

-

Quantification:

-

Option A (Precipitate): Centrifuge, wash the pellet, dissolve pellet in NaOH, and read OD at 400nm.

-

Option B (Differential): Read absorbance of the SDS-soluble fraction (free heme) at 405 nm. Higher absorbance = Higher inhibition (more free heme remaining).

-

Data Analysis Template

Calculate the percentage of inhibition (

- : Absorbance of the test well.

- : Absorbance of negative control (no drug, full polymerization).

- : Absorbance of positive control (no polymerization, e.g., high dose CQ).

References

-

Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines.[1][2] Journal of Biological Chemistry, 273(47), 31103–31107.[1] Link

-

Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.[3][7][8] Nature Reviews Rheumatology, 16(3), 155–166.[3] Link

-

Fidock, D. A., et al. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance.[6] Molecular Cell, 6(4), 861–871. Link

-

Egan, T. J., et al. (1994). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment). Nature, 372(6506), 521. Link

-

Baelmans, R., et al. (2000). A high throughput assay for the quantitative determination of beta-hematin inhibition. Experimental Parasitology, 96(4), 243-248. Link

Sources

- 1. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Schrezenmeier, E. and Drner, T. (2020) Mechanisms of Action of Hydroxychloroquine and Chloroquine Implications for Rheumatology. Nature Reviews Rheumatology, 16, 155-166. - References - Scientific Research Publishing [scirp.org]

- 8. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Experimental Characterization of 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide

Executive Summary

In early-stage drug discovery, the transition from hit to lead heavily relies on understanding the physicochemical properties of the core scaffold. 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4) is a highly specialized building block and screening compound[1]. Derived from the classic 4-aminoquinoline family—historically renowned for antimalarial agents like chloroquine—this specific derivative replaces the flexible, highly basic aliphatic amine chain with a rigid, weakly basic morpholine ring[2].

This structural modification drastically alters the compound's electronic distribution, lipophilicity, and acid-base profile. As a result, its application shifts from purely lysosomotropic accumulation (typical of antimalarials) toward highly targeted intracellular mechanisms, such as kinase inhibition or overcoming efflux-pump-mediated drug resistance. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines self-validating experimental workflows for its characterization.

Structural & Physicochemical Properties

Understanding the physicochemical parameters of this compound requires analyzing the interplay between the electron-deficient 7-chloroquinoline core and the electron-donating morpholine substituent.

The Causality of the Salt Form

Why utilize a hydrobromide (HBr) salt instead of a hydrochloride (HCl) or free base? The free base of 7-chloro-4-(4-morpholinyl)quinoline is highly lipophilic and exhibits poor dissolution kinetics in aqueous media. The bromide ion, being larger and more polarizable than chloride, often yields a lower crystal lattice energy in bulky heterocyclic systems. This facilitates faster hydration and dissolution in simulated gastric fluids, making the HBr salt a superior choice for in vitro assays and early in vivo pharmacokinetic profiling[1].

Electronic and Acid-Base Profile

A common pitfall among early-stage researchers is assuming the morpholine nitrogen retains its typical aliphatic pKa (~8.3). In reality, the lone pair on the morpholine nitrogen is partially delocalized into the aromatic quinoline system (an enamine-like resonance). This drastically reduces the basicity of the morpholine nitrogen (pKa < 5.0). Consequently, the primary basic center is the quinoline nitrogen (pKa ~8.1), which dictates the compound's ionization state at physiological pH (7.4)[3].

Table 1: Key Quantitative Physicochemical Parameters

| Parameter | Value | Mechanistic Causality / Significance |

| CAS Number | 853344-04-4 | Unique identifier for the hydrobromide salt form[1]. |

| Linear Formula | C13H14BrClN2O | Represents the 1:1 hydrobromide salt, ensuring optimal solid-state stability. |

| Molecular Weight | 329.626 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable theoretical oral bioavailability[1]. |

| Estimated pKa (Quinoline N) | ~8.1 | Allows partial protonation at pH 7.4, balancing aqueous solubility and lipid permeability[3]. |

| Estimated pKa (Morpholine N) | < 5.0 | Resonance delocalization prevents excessive lysosomal ion-trapping, distinguishing it from classic chloroquine[2]. |

Mechanistic Implications of the Scaffold

The structural logic of 7-chloro-4-(4-morpholinyl)quinoline allows it to engage in diverse biological pathways. The planar 7-chloroquinoline core is an excellent pharmacophore for

Diagram 1: Structural logic and target-binding pathways of the 7-chloro-4-(4-morpholinyl)quinoline scaffold.

Self-Validating Experimental Protocols

To accurately characterize this compound for preclinical development, standard aqueous methodologies often fail due to the lipophilicity of the free base. Below are field-proven, self-validating protocols designed specifically for this class of heterocycles.

Protocol 1: Cosolvent Potentiometric pKa Determination

Causality: As the pH increases during titration, the free base will precipitate in purely aqueous media, ruining the electrode reading. We employ a methanol-water cosolvent system and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky method to obtain the true thermodynamic pKa.

Step-by-Step Methodology:

-

System Calibration (Self-Validation): Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) to validate electrode Nernstian response.

-

Sample Preparation: Dissolve 2 mg of 7-chloro-4-(4-morpholinyl)quinoline hydrobromide in 10 mL of a 30% Methanol / 70% Water mixture (containing 0.15 M KCl).

-

Titration: Titrate with standardized 0.5 N KOH from pH 2.0 to pH 11.0 under an inert Argon atmosphere to prevent CO2 absorption.

-

Cosolvent Extrapolation: Repeat the titration at 40% and 50% Methanol. Plot the apparent pKa vs. the reciprocal of the dielectric constant (Yasuda-Shedlovsky plot) and extrapolate to the y-intercept (pure water) to derive the final pKa.

Protocol 2: Shake-Flask LC-MS/MS LogD (pH 7.4) Profiling

Causality: Why use LC-MS/MS instead of UV-Vis? The morpholine-quinoline conjugation creates a strong push-pull electronic system. Depending on the solvent (octanol vs. water), solvatochromic shifts occur, making UV-Vis quantification unreliable. LC-MS/MS provides phase-independent, highly specific quantification.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir 1-Octanol and 50 mM Phosphate Buffer (pH 7.4) together for 24 hours to mutually saturate the phases.

-

Sample Spiking: Add 10 µL of a 10 mM DMSO stock of the compound to 1 mL of the biphasic system (500 µL octanol / 500 µL buffer).

-

Internal Control (Self-Validation): Spike in Propranolol (known LogD ~1.2) as a reference standard to validate phase separation efficiency.

-

Partitioning: Shake the vials at 300 RPM for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure crisp phase separation.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate LogD as

.

Diagram 2: High-throughput physicochemical characterization workflow for lipophilic heterocycles.

Handling and Formulation Considerations

While the hydrobromide salt mitigates some solid-state issues, it introduces hygroscopicity. The compound should be stored desiccated at 2-8°C. For in vivo dosing formulations, avoid purely aqueous vehicles. A standard formulation of 5% DMSO, 10% Solutol HS15 (or Tween 80), and 85% Saline provides a thermodynamically stable microemulsion, preventing the free base from crashing out of solution upon physiological dilution.

References

-

Title: 4-Amino-7-chloroquinoline | CID 94711 - PubChem Source: nih.gov URL: [Link]

-

Title: Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review Source: PMC / nih.gov URL: [Link]

Sources

- 1. 7-CHLORO-4-(4-MORPHOLINYL)QUINOLINE HYDROBROMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Architectures for Novel 7-Chloroquinoline Scaffolds

Executive Summary & Pharmacophore Logic

The 7-chloroquinoline (7-CQ) scaffold remains a "privileged structure" in medicinal chemistry. Beyond its classical antimalarial role (via heme polymerization inhibition), modern applications target autophagy inhibition (cancer therapy) and broad-spectrum antiviral mechanisms.

This guide moves beyond textbook descriptions to provide a rigorous, field-validated synthesis architecture. We focus on the Gould-Jacobs reaction for scalable backbone construction, followed by divergent functionalization strategies: Nucleophilic Aromatic Substitution (

Phase I: Backbone Construction (The Gould-Jacobs Protocol)

The synthesis of the key intermediate, 4,7-dichloroquinoline (4,7-DCQ) , is the bottleneck of this pathway. While the Conrad-Limpach synthesis is an alternative, the Gould-Jacobs protocol offers superior scalability and regioselectivity for the 7-chloro isomer.

Mechanistic Causality

The reaction relies on the differing nucleophilicity of the aniline nitrogen and the electrophilicity of the malonate ester.

-

Condensation: m-Chloroaniline attacks the ethoxy group of diethyl ethoxymethylenemalonate (DEEM).

-

Cyclization: Thermal cyclization (250°C) is thermodynamically driven.[1] The high temperature is non-negotiable to overcome the activation energy for the formation of the pyridine ring.

-

Aromatization: Subsequent hydrolysis and decarboxylation yield the 4-hydroxy tautomer, which is chlorodehydroxylated to 4,7-DCQ.

Visualization: Gould-Jacobs Pathway

Figure 1: Step-wise workflow for the synthesis of 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Phase II: Divergent Functionalization Architectures

Once 4,7-DCQ is secured, three distinct pathways exist for derivatization.

Pathway A: Classical (The Diamine Linker)

-

Mechanism: The chlorine at C-4 is highly labile due to the electron-withdrawing nitrogen in the quinoline ring.

-

Application: Ideal for aliphatic amines (e.g., 1,2-diaminoethane).

-

Limitation: Poor yields with electron-poor anilines or sterically hindered amines.

Pathway B: Buchwald-Hartwig Amination[2][3]

-

Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination.

-

Catalyst System:

with XPhos or BINAP ligands is superior for the quinoline scaffold. -

Advantage: Enables coupling with unreactive aryl amines that fail under

conditions.

Pathway C: Click Chemistry (Triazole Hybrids)

-

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Route: 4,7-DCQ

4-Azido-7-chloroquinoline -

Significance: Triazole rings act as bioisosteres for amide bonds, improving metabolic stability.

Visualization: Divergent Synthesis Tree

Figure 2: Divergent synthetic strategies for functionalizing the 4,7-dichloroquinoline core.

Detailed Experimental Protocol: 7-CQ-Triazole Hybrid

Target Compound: 1-(7-Chloroquinolin-4-yl)-4-phenyl-1H-1,2,3-triazole. Rationale: This protocol demonstrates the "Click" pathway, currently the most relevant for generating novel chemical entities (NCEs) with dual-action potential.

Step 1: Synthesis of 4-Azido-7-chloroquinoline

Reagents: 4,7-Dichloroquinoline (1.0 eq), Sodium Azide (

-

Dissolve 4,7-DCQ (1.98 g, 10 mmol) in anhydrous DMF (20 mL).

-

Add

(1.30 g, 20 mmol) carefully. Safety: Azides are shock-sensitive; use a blast shield. -

Heat the mixture to 60°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Pour into ice-cold water (100 mL). The product precipitates as a solid.[1][3]

-

Filter, wash with cold water, and dry under vacuum.

-

Yield: ~90-95%. Appearance: Pale yellow solid.

Step 2: CuAAC Click Reaction

Reagents: 4-Azido-7-chloroquinoline (1.0 eq), Phenylacetylene (1.2 eq),

-

Suspend 4-azido-7-chloroquinoline (204 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol) in 10 mL of t-BuOH/Water (1:1).

-

Add fresh sodium ascorbate solution (0.2 mmol in 0.5 mL water), followed by

solution (0.1 mmol in 0.5 mL water). -

Stir vigorously at room temperature for 12 hours. The mixture will likely turn from a suspension to a distinct precipitate.

-

Workup: Dilute with water (20 mL) and ammonia solution (to remove Cu traces). Filter the precipitate.[3][4]

-

Purification: Recrystallize from Ethanol/DMF.

-

Validation:

-

1H NMR (DMSO-d6): Look for the triazole singlet proton at

~9.0-9.2 ppm. -

MS:

expected at m/z 321.

-

Quantitative Data Summary

Comparison of synthetic efficiency across different methodologies for C-4 functionalization.

| Methodology | Substrate Scope | Reaction Time | Typical Yield | Key Limitation |

| Classical | Aliphatic amines | 2-6 hours | 80-95% | Fails with electron-poor anilines. |

| Acid-Catalyzed | Weak nucleophiles | 12-24 hours | 50-70% | Harsh conditions (Phenol melt). |

| Buchwald-Hartwig | Aryl amines / Amides | 1-4 hours | 75-90% | Cost of Pd catalyst/ligands. |

| Microwave | General amines | 10-30 mins | 85-98% | Scale-up limitations (<10g). |

| Click (CuAAC) | Azide/Alkyne | 8-12 hours | 85-95% | Requires azide intermediate safety. |

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[5] Link

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline.[2][3][4][6][7] Journal of the American Chemical Society.[5] Link

-

Batra, N., et al. (2022).[8] Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their [1,2,3]-triazole hybrids.[8] Future Medicinal Chemistry.[8] Link

-

Mola, A. A., et al. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.[2] Molbank. Link

-

Paul, S., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Reviews (Contextualizing Buchwald-Hartwig on Quinoline). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. Gould-Jacobs reaction - wikidoc [wikidoc.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. malariaworld.org [malariaworld.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Subject: 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4)

Executive Summary & Pharmacophoric Rationale

In the landscape of rational drug design, the hybridization of privileged scaffolds is a foundational strategy for developing targeted therapeutics. 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4) represents a highly optimized small molecule that merges the robust, membrane-permeable core of a 7-chloroquinoline with the hydrogen-bond accepting capabilities of a morpholine ring[1].

As a Senior Application Scientist, I frequently evaluate such compounds for their utility in antimalarial screening and lipid kinase (e.g., PI3K/mTOR) inhibition assays. The strategic placement of the morpholine moiety at the C4 position serves a dual purpose: it acts as a critical hinge-binding motif in the ATP-binding pocket of kinases, and it drastically improves the kinetic solubility of the highly lipophilic quinoline core. Furthermore, formulating this compound as a hydrobromide salt ensures superior dissolution kinetics in aqueous biological media compared to its free base counterpart, making it highly desirable for in vitro and in vivo pharmacokinetic profiling.

Pharmacophoric rationale for 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide design.

Physicochemical Profiling

Understanding the exact salt form and its corresponding CAS registry number is critical for assay reproducibility. A common pitfall in high-throughput screening (HTS) is the inadvertent substitution of the free base for a halide salt, which skews molarity calculations and dissolution rates. Below is the comparative physicochemical data for the 7-chloro-4-(4-morpholinyl)quinoline series [1][2].

Table 1: Comparative Physicochemical Data

| Chemical Entity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application / Advantage |

| 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide | 853344-04-4 | C₁₃H₁₄BrClN₂O | 329.62 | Optimal crystal habit; superior aqueous dissolution. |

| 7-Chloro-4-(4-morpholinyl)quinoline hydrochloride | 853344-40-8 | C₁₃H₁₄Cl₂N₂O | 285.17 | Alternative salt form; high bioavailability. |

| 7-Chloro-4-(4-morpholinyl)quinoline (Free Base) | 84594-64-9 | C₁₃H₁₃ClN₂O | 248.71 | Base material for custom salt screening and synthesis. |

Synthetic Methodology & Validation Protocol

The synthesis of 7-chloro-4-(4-morpholinyl)quinoline relies on a highly regioselective Nucleophilic Aromatic Substitution (S_NAr). The causality behind this selectivity lies in the electron-deficient nature of the C4 position, which is activated by the inductive and resonance pull of the adjacent quinoline nitrogen. The C7 chlorine remains inert under these conditions, allowing for clean, single-substitution products.

Protocol 3.1: Synthesis of the Free Base and Hydrobromide Salt

Phase 1: S_NAr Reaction

-

Reagent Preparation: Charge a round-bottom flask with 4,7-dichloroquinoline (1.0 equivalent) and morpholine (3.0 equivalents). Causality: Excess morpholine acts as both the nucleophile and the acid scavenger for the generated HCl.

-

Thermal Activation: Heat the neat mixture to 120°C under an inert argon atmosphere for 4 hours.

-

Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting material spot (R_f ~0.8) is fully consumed, replaced by a highly UV-active product spot (R_f ~0.3).

-

Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base (CAS: 84594-64-9).

Phase 2: Hydrobromide Salt Formation

-

Dissolution: Dissolve the crude free base in minimal absolute ethanol at 60°C.

-

Salt Precipitation: Add 48% aqueous Hydrobromic Acid (HBr) (1.1 equivalents) dropwise. Causality: Slow addition prevents amorphous crashing out, promoting the formation of a highly pure, crystalline lattice.

-

Isolation: Cool the mixture to 0°C for 2 hours. Filter the resulting precipitate under a vacuum, wash with cold diethyl ether, and dry under high vacuum to yield 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4) .

Step-by-step synthetic workflow from 4,7-dichloroquinoline to the hydrobromide salt.

Biological Screening: Kinase Inhibition Assay Protocol

Morpholine-substituted quinolines are frequently deployed as competitive inhibitors in lipid kinase assays [3]. The morpholine oxygen acts as a crucial hydrogen bond acceptor for the valine residue in the kinase hinge region. To evaluate the efficacy of CAS 853344-04-4, a self-validating luminescent ATP-depletion assay is recommended.

Protocol 4.1: Luminescent Kinase Assay Workflow

-

Compound Preparation:

-

Dissolve 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide in 100% DMSO to create a 10 mM stock.

-

Causality: Despite the HBr salt providing excellent aqueous solubility, initial DMSO stock creation ensures complete molecular dispersion before serial dilution into the aqueous assay buffer (final DMSO concentration <1% to prevent enzyme denaturation).

-

-

Assay Assembly (384-well plate):

-

Add 5 µL of recombinant kinase enzyme (e.g., PI3Kα) in assay buffer (50 mM HEPES, 50 mM NaCl, 3 mM MgCl₂).

-

Add 2.5 µL of the serially diluted compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

-

-

Reaction Initiation:

-

Add 2.5 µL of ATP/PIP2 substrate mixture. Incubate for 60 minutes.

-

-

Detection & Validation:

-

Add 10 µL of Kinase-Glo® reagent (Promega) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity.

-

Self-Validation System: Calculate the Z'-factor using DMSO-only wells (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

-

Mechanism of action for morpholine-substituted quinolines in lipid kinase inhibition.

Conclusion

The precise identification and application of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4) is a masterclass in rational drug design. By leveraging the S_NAr reactivity of the quinoline core and the pharmacokinetic benefits of the hydrobromide salt, researchers can achieve highly reproducible data in both antimalarial and kinase-targeted screening campaigns. Strict adherence to the physicochemical parameters and self-validating protocols outlined in this guide will ensure high-fidelity experimental outcomes.

References

Strategic In Silico ADME/Tox Profiling of 7-Chloroquinoline-Benzimidazole Hybrids

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The development of targeted therapeutics increasingly relies on molecular hybridization—the fusion of two or more distinct pharmacophores into a single chemical entity. Among the most promising of these are 7-chloroquinoline-benzimidazole hybrids , which have demonstrated profound efficacy as antiproliferative and antiplasmodial agents. However, the increased molecular weight and complexity of hybrid molecules often lead to poor pharmacokinetic profiles.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating in silico workflow for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) of these hybrids. By establishing causality between molecular structure and pharmacokinetic behavior, this guide enables researchers to rationally filter and optimize lead candidates prior to costly in vitro and in vivo testing.

The Pharmacological Imperative of Molecular Hybridization

The rationale for fusing 7-chloroquinoline with benzimidazole is rooted in overcoming drug resistance and achieving multi-target engagement .

-

7-Chloroquinoline: The core pharmacophore of established antimalarials like chloroquine. Beyond inhibiting hemozoin formation in Plasmodium falciparum, it exhibits potent anticancer properties by disrupting lysosomal function and inhibiting autophagy.

-

Benzimidazole: A privileged nitrogen-containing heterocyclic scaffold that mimics nucleotide structures. It is highly effective at competitively binding to the ATP-binding pockets of various kinases (such as c-Src) and tubulin.

When hybridized, these moieties create a synergistic effect. However, combining two bulky, lipophilic aromatic systems inherently risks violating Lipinski’s Rule of Five. Therefore, rigorous in silico ADME/Tox profiling is not just a supplementary step; it is a mandatory gatekeeper in the drug discovery pipeline .

Self-Validating In Silico Workflow & Methodology

To ensure trustworthiness and reproducibility, the following protocol utilizes two extensively validated computational platforms: SwissADME (for physicochemical and pharmacokinetic properties) and pkCSM (for toxicity and metabolic site prediction) .

Step-by-Step Protocol

Step 1: Structural Curation and Translation

-

Draw the 2D structures of the synthesized 7-chloroquinoline-benzimidazole hybrids using a chemical drawing tool (e.g., ChemDraw).

-

Perform a preliminary 3D energy minimization using the MM2 force field to ensure stable conformers.

-

Convert the minimized structures into canonical SMILES (Simplified Molecular-Input Line-Entry System) strings. Causality note: Canonical SMILES ensure that the algorithms process a standardized, unambiguous topological representation of the molecule, eliminating input-based variance.

Step 2: Physicochemical & Pharmacokinetic Simulation (SwissADME)

-

Input the SMILES strings into the SwissADME web server.

-

Extract the Consensus LogP value. Causality note: SwissADME calculates lipophilicity using five distinct models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). Using the arithmetic mean (Consensus LogP) mitigates the algorithmic bias of any single model, providing a highly reliable prediction of membrane permeability.

-

Evaluate the Topological Polar Surface Area (TPSA). Ensure values remain

Ų for general intestinal absorption, or

Step 3: Predictive Toxicology & Metabolism (pkCSM)

-

Submit the same SMILES strings to the pkCSM server.

-

Analyze the graph-based signature outputs for AMES Mutagenicity and Hepatotoxicity . Causality note: pkCSM uses distance-based graph signatures to capture atomic environments. Because quinoline derivatives are historically flagged for potential hepatotoxicity, this specific algorithmic approach is critical for identifying toxicophores early.

Step 4: Multi-Parameter Optimization (MPO)

-

Cross-reference the data against Veber’s rules (Rotatable bonds

, TPSA -

Advance only those candidates that pass both the SwissADME permeability thresholds and the pkCSM toxicity filters to molecular docking validation.

In silico ADME/Tox workflow for evaluating 7-chloroquinoline-benzimidazole hybrids.

Quantitative ADME/Tox Data Interpretation

The structural linkers between the 7-chloroquinoline and benzimidazole moieties (e.g., 3-phenyl, 4-phenyl piperazine, or ethyl benzamidyl) drastically alter the compound's pharmacokinetic fate. Table 1 summarizes representative in silico data for optimized hybrids.

Table 1: Representative ADME/Tox Profile of Optimized Hybrids

| Compound ID | Linker Type | MW ( g/mol ) | Consensus LogP | TPSA (Ų) | GI Absorption | BBB Permeable | AMES Toxicity |

| Hybrid-5a | 3-phenyl | 412.87 | 3.85 | 62.4 | High | Yes | No |

| Hybrid-8d | 4-phenyl piperazine | 496.01 | 4.12 | 75.2 | High | No | No |

| Hybrid-12d | ethyl benzamidyl | 455.94 | 3.90 | 88.1 | High | No | No |

Mechanistic Insights from the Data

-

Lipophilicity (LogP) vs. Clearance: Notice that all candidates maintain a Consensus LogP between 3.8 and 4.2. A LogP

would increase the likelihood of promiscuous binding to off-target proteins and rapid clearance via Cytochrome P450 enzymes. By keeping LogP near 4.0, we ensure sufficient lipophilicity to cross the lipid bilayer without triggering rapid metabolic degradation. -

BBB Permeability: Hybrid-5a is predicted to cross the BBB (TPSA = 62.4 Ų). If the therapeutic goal is treating cerebral malaria or brain metastases, this is highly desirable. However, if the target is systemic leukemia (e.g., HuT78 cells), Hybrid-12d is superior as its lack of BBB permeability minimizes central nervous system (CNS) side effects.

Target Engagement & Pathway Modulation

Once a hybrid clears the in silico ADME/Tox filters, its biological efficacy is validated via molecular docking against targets like the c-Src tyrosine kinase —a critical driver of tumor proliferation and survival .

Because the optimized hybrids possess ideal hydrogen bond donor/acceptor ratios (dictated by the benzimidazole nitrogen atoms) and favorable spatial geometry, they act as potent competitive inhibitors at the ATP-binding site of c-Src. This halts the downstream PI3K/AKT and STAT3 signaling cascades, effectively arresting tumor cell proliferation.

Mechanism of c-Src kinase inhibition by 7-chloroquinoline-benzimidazole hybrids.

Conclusion

The rational design of 7-chloroquinoline-benzimidazole hybrids represents a formidable strategy against resistant malignancies and parasitic infections. By strictly adhering to the in silico ADME/Tox workflow outlined in this guide, researchers can establish a self-validating feedback loop—ensuring that only molecules with optimal lipophilicity, low toxicity, and high target affinity progress to clinical evaluation.

References

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking Source: MDPI Molecules (2023) URL:[Link]

-

Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids Source: MDPI Molecules (2024) URL:[Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: ACS Omega (2020) URL:[Link]

Optimizing the Quinoline Scaffold: A Technical Guide to Lipinski's Descriptors in Hit-to-Lead Evolution

Topic: Lipinski’s Descriptors for Novel Quinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Quinoline Paradox

The quinoline scaffold (benzo[b]pyridine) is a "privileged structure" in medicinal chemistry, forming the core of antimalarials (Chloroquine), anticancer agents (Lenvatinib), and antibacterials (Bedaquiline). However, its inherent lipophilicity and planar aromatic nature often push novel derivatives toward the boundaries of Lipinski’s Rule of Five (Ro5) , leading to late-stage attrition due to poor oral bioavailability or solubility issues.

This guide provides a rigorous, self-validating framework for assessing and optimizing Lipinski’s descriptors—Molecular Weight (MW), LogP, Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA) —specifically for novel quinoline libraries. It moves beyond simple compliance, offering a workflow to correlate calculated descriptors with experimental physicochemical reality.[1][2]

The Quinoline Baseline: Structural Implications

Before modification, one must understand the scaffold's baseline contribution to Ro5 parameters. The naked quinoline ring is lipophilic (LogP ~2.03) and lacks hydrogen bond donors.[3]

| Parameter | Quinoline Scaffold (Unsubstituted) | Impact of Common Substitutions |

| MW | 129.16 Da | Low Baseline. Allows for significant decoration (e.g., sulfonamides, triazoles) before breaching the 500 Da limit. |

| LogP | ~2.03 | Critical Control Point. Fusion with other aromatics or long alkyl chains rapidly pushes LogP > 5. |

| HBA | 1 (Nitrogen) | Modifiable. The N-atom is a weak acceptor. Substituents at C-2, C-4, and C-8 dominate the HBA count. |

| HBD | 0 | Deficiency. Requires introduction of -OH, -NH₂, or amides to balance solubility. |

Key Insight: The C-2 and C-4 positions are electronically distinct. Substitutions here not only affect potency but drastically alter the pKa of the ring nitrogen, influencing the ionized/unionized ratio at physiological pH (7.4), which ultimately dictates the effective lipophilicity (LogD).

Workflow Visualization: The Iterative Optimization Cycle

The following diagram outlines the integrated workflow for ensuring Lipinski compliance, moving from in silico design to experimental validation.

Figure 1: Integrated In Silico to In Vitro workflow for quinoline derivative optimization.

Protocol A: Computational Prediction (SwissADME)

Objective: To filter virtual libraries before synthesis.

Rationale: Algorithms differ in how they treat the aromatic nitrogen of quinoline. A "Consensus LogP" is statistically more reliable than a single algorithm.

-

Input Generation: Convert your quinoline structures into SMILES format. Ensure explicit definition of stereochemistry if chiral centers are introduced (e.g., at the C-3 position).

-

Execution: Submit the SMILES list to the SwissADME server [1].

-

Data Interpretation:

-

Consensus LogP: Average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT. Target Range: 2.0 – 4.5.

-

Bioavailability Radar: Check if the molecule falls entirely within the pink area. For quinolines, the most common violation is INSATURATION (fraction of sp3 carbons < 0.25).

-

Actionable Step: If Consensus LogP > 5, introduce a polar heterocycle (e.g., morpholine, piperazine) at the C-4 position to lower lipophilicity without sacrificing the aromatic stack required for binding.

-

Protocol B: Experimental Validation (RP-HPLC Method)

Objective: To determine the actual lipophilicity, correcting for algorithmic errors regarding the quinoline nitrogen.

Rationale: The traditional Shake-Flask method is slow and prone to emulsion formation with amphiphilic quinolines. The RP-HPLC method is faster, requires less sample, and correlates retention time (

Materials

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 mm x 4.6 mm).

-

Mobile Phase: Methanol/Water (varying ratios, typically 60:40 to 80:20) buffered at pH 7.4 (MOPS or Phosphate) to ensure the quinoline is in its non-ionized form.

-

Standards: A set of 5-6 compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

Step-by-Step Methodology

-

Dead Time Determination (

): Inject an unretained marker (e.g., Uracil or Sodium Nitrate) to measure the column dead time. -

Calibration: Inject the standard mixture. Calculate the capacity factor (

) for each: -

Curve Generation: Plot

vs. Literature LogP of standards. Linear regression should yield -

Sample Measurement: Inject the novel quinoline derivative. Calculate its

and extrapolate the experimental LogP ( -

Validation: If

differs from

Case Study: Optimization of an 8-Hydroxyquinoline Series

The following table illustrates the impact of structural modifications on Lipinski descriptors for a hypothetical anticancer series.

| Compound ID | Structure Description | MW (Da) | Calc. LogP | HBD/HBA | Outcome |

| Q-01 (Hit) | 8-hydroxy-2-methylquinoline | 159.18 | 2.32 | 1 / 2 | Pass. Good baseline, but likely low potency and high clearance. |

| Q-02 (Fail) | 2-methyl-5,7-dibromo-8-benzyloxyquinoline | 421.08 | 5.85 | 0 / 3 | Fail. LogP violation. The benzyl ether masks the -OH, removing HBD and increasing lipophilicity drastically. |

| Q-03 (Lead) | 5-((4-methylpiperazin-1-yl)methyl)-8-hydroxyquinoline | 257.33 | 1.85 | 1 / 4 | Optimal. Introduction of piperazine (polar/ionizable) lowers LogP and improves solubility while keeping MW < 500. |

Analysis: Compound Q-02 illustrates a common trap: adding hydrophobic bulk to increase binding affinity often pushes LogP out of the druggable range. Q-03 represents a successful "scaffold hop" where a solubilizing group is added to the "solvent-exposed" region of the pharmacophore [4].

Strategic Recommendations

-

Monitor the pKa: The quinoline nitrogen has a pKa ~4.9. Electron-donating groups (e.g., -OCH3 at C-6) increase basicity, potentially increasing solubility in the stomach (pH 1.2) but not in the intestine (pH 7.4).

-

The "Rule of 4": For quinolines intended for complex targets (like kinases), aim for stricter limits (MW < 400, LogP < 4) during the Hit stage to allow room for the molecular weight gain that inevitably occurs during Lead Optimization.

-

Solubility vs. Permeability: If a derivative complies with LogP but shows poor cell permeability, check the Polar Surface Area (PSA) . Ensure PSA < 140 Ų.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

-

Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note.

-

BenchChem. (2025).[5] Assessing the Drug-Likeness of Novel Quinoline Compounds: A Comparative Guide Using Lipinski's Rule of Five. BenchChem Technical Guides.

-

Musiol, R. (2017). Recent developments in the design of anticancer agents targeting the quinoline scaffold. Molecules, 22(12), 2058.

Sources

- 1. Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural Characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline

Introduction

1.1 Chemical Identity and Significance of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline

7-chloro-4-(4-methyl-1-piperazinyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom and a methylpiperazine group. This molecule is of significant interest as it represents a key structural fragment of piperaquine, a 4-aminoquinoline class antimalarial drug. As a simplified analog, it serves as a crucial model system for investigating the physicochemical properties, intermolecular interactions, and structural behavior of the parent drug and other related therapeutic agents. A thorough structural characterization is imperative to understand its chemical reactivity, potential biological activity, and to establish a comprehensive quality control profile.[1][2][3]

1.2 The Imperative of Rigorous Structural Characterization in Drug Discovery and Development

In the pharmaceutical sciences, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite for further development. Structural integrity directly impacts a compound's efficacy, safety, and stability. A comprehensive structural dossier, built upon orthogonal analytical techniques, provides the foundational data for patent applications, regulatory submissions, and the rational design of new chemical entities. For researchers, a well-characterized molecule ensures the reliability and reproducibility of experimental results.

1.3 Overview of the Orthogonal Analytical Approach

No single analytical technique can provide a complete structural picture. This guide, therefore, advocates for an orthogonal approach, where multiple, independent methods are employed to probe different aspects of the molecule's structure. By combining data from chromatography, mass spectrometry, NMR spectroscopy, vibrational spectroscopy, and X-ray diffraction, we can construct a self-validating and definitive structural profile of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline.

Foundational Physicochemical Properties

Before delving into complex spectroscopic analysis, it is essential to establish the fundamental physicochemical properties of the compound. These data provide the first layer of identification and are critical for quality control.

2.1 Molecular Formula, Weight, and Physical State

The compound has a molecular formula of C₁₄H₁₆ClN₃. This corresponds to a monoisotopic mass of 261.1033 g/mol . At room temperature, it typically presents as a pale yellow or white crystalline solid.[4] It is important to note that this compound can exist as a monohydrate, which will affect its molecular weight and physical properties.[1][2][3]

2.2 Solubility and Melting Point

Solubility profiling is crucial for selecting appropriate solvents for analysis and formulation. 7-chloro-4-(4-methyl-1-piperazinyl)quinoline is generally soluble in organic solvents like methanol, ethanol, and acetonitrile.[5] The melting point is a key indicator of purity. For the monohydrate form, the melting point has been reported in the range of 82.8–83.5 °C.[6]

2.3 Tabulated Summary of Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₄H₁₆ClN₃ |

| Monoisotopic Mass | 261.1033 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point (Monohydrate) | 82.8–83.5 °C[6] |

| Common Solvents | Methanol, Ethanol, Acetonitrile[5] |

Chromatographic Purity and Separation Science

3.1 The "Why": Establishing a Purity Baseline

3.2 High-Performance Liquid Chromatography (HPLC) Method Development

For a compound like 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.[7] This technique separates compounds based on their hydrophobicity.

Protocol: Reversed-Phase HPLC for Purity Assessment

Objective: To determine the purity of a 7-chloro-4-(4-methyl-1-piperazinyl)quinoline sample by calculating the area percentage of the main peak.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution, for example, from 30% to 90% acetonitrile over 20 minutes, is often effective for separating the main compound from potential impurities.[7]

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[7]

-

Instrument Setup:

-

Analysis: Inject the prepared sample and record the chromatogram.

-

Data Interpretation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

3.3 Workflow Diagram: Chromatographic Analysis

Caption: Workflow for HPLC purity analysis.

Spectroscopic Elucidation of the Molecular Skeleton

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[9][10][11] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

4.1.1 ¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, we expect to see signals in the aromatic region (downfield) corresponding to the quinoline ring protons and signals in the aliphatic region (upfield) for the methyl and piperazine protons. The splitting patterns (e.g., doublets, triplets) provide information about adjacent protons.[9][12]

4.1.2 ¹³C NMR: Carbon Framework Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, offering a direct way to verify the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbons of the aromatic quinoline ring will resonate at lower fields compared to the sp³-hybridized carbons of the piperazine ring.

4.1.3 2D NMR (COSY, HSQC): Unambiguous Assignment through Correlation

While 1D NMR provides foundational data, 2D NMR experiments are often necessary for unambiguous assignments, especially for complex molecules.[10][11]

-

COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, helping to identify adjacent protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

Protocol: NMR Sample Preparation and Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra for structural elucidation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean, dry NMR tube. Add TMS if required for chemical shift referencing (δ = 0.00 ppm).[9][13]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra (e.g., COSY, HSQC) using standard pulse programs.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

4.2 Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.[13] It also provides structural information through the analysis of fragmentation patterns.

4.2.1 Electrospray Ionization (ESI) for Intact Mass Determination

ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like the subject compound. It typically produces a protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight.

4.2.2 Tandem MS (MS/MS): Probing the Molecular Fragmentation Pathway

In tandem MS, the [M+H]⁺ ion is isolated and fragmented. The resulting fragment ions provide valuable clues about the molecule's structure. For 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, characteristic fragmentation would likely involve cleavage of the piperazine ring and the bond connecting it to the quinoline core.[13][14]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To confirm the elemental composition and study the fragmentation pattern of the compound.

Instrumentation:

-

A mass spectrometer capable of high resolution and tandem MS (e.g., Q-TOF, Orbitrap) with an ESI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled to an HPLC system.

-

Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Data Acquisition (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis:

-

Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to corroborate the proposed structure.

-

4.3 Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

4.3.1 Interpreting the Spectrum of a Substituted Quinoline

The FTIR spectrum will display characteristic absorption bands for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching (piperazine and methyl): Below 3000 cm⁻¹

-

C=C and C=N stretching (quinoline ring): In the 1650-1400 cm⁻¹ region[16]

-

C-N stretching: Around 1350-1250 cm⁻¹[16]

-

C-Cl stretching: Typically in the 800-600 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an infrared spectrum to identify the functional groups present.

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory.

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[16]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Unambiguous Determination of Three-Dimensional Structure

5.1 Single-Crystal X-ray Diffraction: The Gold Standard

While spectroscopic methods provide excellent evidence for the chemical constitution and connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[17] It yields precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[1][2][3]

5.1.1 The Rationale: From Diffraction Pattern to Atomic Coordinates

When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated, and from this, the positions of all atoms can be determined. For 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a single-crystal X-ray study has confirmed that the piperazinyl ring adopts a chair conformation and revealed details of the hydrogen bonding network in its monohydrate form.[1]

Protocol: Crystal Growth and X-ray Data Collection

Objective: To grow a single crystal suitable for X-ray diffraction and determine the 3D molecular structure.

Procedure:

-

Crystal Growth:

-

The most critical and often challenging step is growing a high-quality single crystal. Slow evaporation is a common technique.[18]

-

Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., isopropanol).[2]

-

Filter the solution into a clean vial and cover it loosely to allow for slow evaporation of the solvent over several days to weeks.

-

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in the X-ray diffractometer.

-

Collect the diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the structure using direct methods or other algorithms to obtain an initial model.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

5.2 Diagram: Overall Structural Characterization Workflow

Caption: Overall structural characterization workflow.

Conclusion: Synthesizing the Data for a Complete Structural Dossier

The structural characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. Chromatographic methods establish purity, a prerequisite for all subsequent analyses. High-resolution mass spectrometry confirms the elemental composition and provides fragmentation data consistent with the proposed structure. A comprehensive suite of NMR experiments elucidates the precise atomic connectivity and chemical environment of each atom. FTIR spectroscopy provides a rapid confirmation of the key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By integrating the data from each of these methods, a complete and self-validating structural dossier can be compiled, providing the authoritative foundation required for advanced research and development.

References

-

Rizzato, S.; Marinoni, F. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank2025 , 2025, M1833. [Link]

-

Rizzato, S.; Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate. [Link]

-

Request PDF | Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate | Find, read and cite all the research you need on ResearchGate. [Link]

-

Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. [Link]

-

Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 93. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). ResearchGate. [Link]

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). R Discovery. [Link]

-

Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). PMC. [Link]

-

Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (2018). Madurai Kamaraj University. [Link]

-

Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. (2022). MDPI. [Link]

-

Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. (2012). Auburn University. [Link]

-

Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. (2020). Drug Development Research. [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

-

The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. (2011). Oriental Journal of Chemistry. [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. (2025). MDPI. [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. [Link]

-

Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series. [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2013). ResearchGate. [Link]

-

7-Chloro-4-(piperazin-1-yl)quinoline. (2012). PMC. [Link]

-

Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025). Preprints.org. [Link]

-

HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023). SIELC Technologies. [Link]

-

X-ray crystallographic analysis of 3a. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 7-Chloro-4-(piperazin-1-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. repository.uncw.edu [repository.uncw.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mkuniversity.ac.in [mkuniversity.ac.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Advanced Profiling of 7-Chloroquinoline Derivatives: From Lysosomotropic Characterization to Autophagy Modulation in Cancer Models

Abstract

The 7-chloroquinoline (7-CQ) scaffold, originally popularized by chloroquine (CQ) and hydroxychloroquine (HCQ), has evolved into a privileged structure in oncology drug discovery. Unlike their antimalarial predecessors, novel 7-CQ derivatives (e.g., hydrazones, chalcones, and urea hybrids) are designed to overcome poor microsomality and enhance lysosomotropism —the ability to accumulate in acidic organelles. This guide provides a rigorous framework for evaluating these derivatives, focusing on their primary mechanism: autophagy inhibition via lysosomal deacidification . We detail protocols for validating lysosomal trapping, assessing autophagic flux, and quantifying synergistic cytotoxicity.

Part 1: Chemical Basis & Mechanism of Action (MOA)

The "Proton Sponge" Mechanism

Cancer cells, particularly those with RAS mutations, often exhibit "lysosomal addiction" to recycle nutrients via autophagy. 7-CQ derivatives function as lipophilic weak bases.

-

Entry: At neutral pH (cytoplasm), they are uncharged and permeate membranes.

-

Trapping: Upon entering the acidic lysosome (pH ~4.5–5.0), the basic nitrogen of the side chain becomes protonated. The charged molecule cannot cross the membrane back out.

-

Effect: This accumulation raises lysosomal pH, inhibiting acid-dependent proteases (Cathepsins) and preventing the fusion of autophagosomes with lysosomes.

Structure-Activity Relationship (SAR) Insights

-

7-Chloro Group: Essential for lipophilicity and preventing metabolic ring oxidation. It also enhances DNA intercalation potential in specific derivatives.

-

4-Amino Side Chain: The "tuning knob" for pKa. Modifications here (e.g., adding hydrazone or triazole moieties) determine the extent of lysosomal accumulation and overcome transporter-mediated resistance (P-gp).

MOA Visualization

The following diagram illustrates the critical pathway from cellular entry to apoptotic cascade.

Figure 1: Mechanism of Action. 7-CQ derivatives accumulate in lysosomes, raising pH and blocking the degradation phase of autophagy, leading to proteotoxic stress.

Part 2: Critical Experimental Protocols

Protocol A: Lysosomal Integrity & Trapping Assay

Objective: Confirm that the derivative targets the lysosome and induces deacidification or membrane permeabilization (LMP).

Materials:

-

LysoTracker™ Deep Red (LTDR) - Ex/Em: 647/668 nm.

-

Acridine Orange (AO) - Metachromatic dye (Red = Acidic, Green = DNA/RNA).

-

Flow Cytometer or Confocal Microscope.

Procedure (Flow Cytometry):

-

Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

cells/well in 6-well plates. Allow 24h adhesion. -

Treatment: Treat with 7-CQ derivative (IC50 concentration) for 4h, 12h, and 24h.

-

Staining:

-

Analysis: Harvest and analyze via Flow Cytometry (APC channel).

-

Interpretation:

-

Early Phase (1-4h): Increased fluorescence intensity indicates lysosomal expansion/swelling (accumulation).

-

Late Phase (>12h): Decreased fluorescence indicates deacidification (loss of proton gradient) or membrane rupture (LMP).

-

Protocol B: Autophagic Flux Analysis (The "Gold Standard")

Objective: Distinguish between autophagy induction and autophagy blockade. Mere accumulation of LC3-II can mean either.

Experimental Logic: You must compare the 7-CQ derivative against a known blocker (Bafilomycin A1).

-

If 7-CQ blocks flux: 7-CQ + Bafilomycin A1

7-CQ alone (no additive effect). -

If 7-CQ induces autophagy: 7-CQ + Bafilomycin A1

7-CQ alone (additive accumulation).

Workflow:

-

Treatment Groups:

-

Group 1: Vehicle (DMSO)

-

Group 2: 7-CQ Derivative (

) -

Group 3: Bafilomycin A1 (100 nM) - Saturating blocker

-

Group 4: 7-CQ (

) + Bafilomycin A1 (100 nM)

-

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

Western Blot Targets:

-

LC3B: Monitor conversion of LC3-I (cytosolic) to LC3-II (lipid-bound).

-

p62 (SQSTM1): An autophagy substrate.[4] Accumulation = Blockade.

-

-

Quantification: Densitometry of LC3-II/Actin ratio.

Protocol C: Synergistic Cytotoxicity (Combination Index)

Objective: 7-CQ derivatives are potent sensitizers. This protocol measures synergy with chemotherapeutics (e.g., Doxorubicin or Temozolomide).

Procedure:

-

Single Agent Curves: Determine IC50 for Drug A (7-CQ) and Drug B (Chemo) separately using MTT or CCK-8 assay (72h exposure).

-

Combination Matrix: Treat cells with constant ratio combinations (e.g., IC50_A : IC50_B, 0.5x, 0.25x, etc.).

-

Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI).

-

CI < 1: Synergism

-

CI = 1: Additive

-

CI > 1: Antagonism

-

Part 3: Data Analysis & Visualization

Experimental Workflow Diagram

This workflow ensures a logical progression from compound validation to mechanistic proof.

Figure 2: Sequential screening workflow for validating novel 7-chloroquinoline derivatives.

Key Derivatives & Comparative Data

The following table summarizes recent classes of 7-CQ derivatives and their reported efficacy ranges in cancer lines (e.g., MCF-7, HeLa, A549).

| Derivative Class | Structural Modification | Primary Target | Typical IC50 ( | Key Reference |

| 7-CQ Hydrazones | Hydrazone linker at C4 | Lysosome + Mitochondria | 0.5 - 5.0 | [1] |

| 7-CQ Chalcones | Chalcone hybrid | Tubulin + Autophagy | 1.0 - 10.0 | [2] |

| 7-CQ Triazoles | 1,2,3-Triazole linker | Autophagy (Late stage) | 2.0 - 8.0 | [3] |

| Chloroquine (Ref) | N/A | Lysosome (Weak) | 20.0 - 60.0 | [4] |

References

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. Int. J. Mol. Sci. 2023.[5][6] Link

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. 2025.[4] Link

-

Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells. ACS Med. Chem. Lett. 2015. Link

-

Lysosomal Trapping (Lysosomotropism) Assay. Evotec / Cyprotex Protocols.Link

-

Protocol for detecting lysosome quantity and membrane permeability. STAR Protocols. 2024.[7][8] Link

Sources

- 1. evotec.com [evotec.com]

- 2. cell.com [cell.com]

- 3. scielo.br [scielo.br]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vol 24, No 8 (2024) - Anti-Cancer Agents in Medicinal Chemistry [rjsvd.com]

Application Note: Antimalarial Profiling of 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide

Abstract & Introduction

This application note details the experimental protocols for utilizing 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide as a chemical probe in antimalarial drug discovery. Structurally related to chloroquine (CQ), this compound features a morpholine ring directly fused to the 4-aminoquinoline scaffold. This modification alters the lipophilicity and basicity (pKa) of the side chain compared to the diethylamino group of CQ, making it a critical tool for studying Structure-Activity Relationships (SAR) regarding vacuolar accumulation and resistance mechanisms.

Therapeutic Context[1][2][3][4][5][6]

-

Target: Heme detoxification pathway within the Plasmodium falciparum digestive vacuole.

-

Utility: Used to assess the impact of side-chain variation on cross-resistance in Chloroquine-Resistant (CQR) strains (e.g., Dd2, K1).

-

Mechanism: Inhibition of hemozoin (β-hematin) biocrystallization.[1]

Physicochemical Properties & Handling[8][9]

| Property | Specification | Application Note |

| Molecular Formula | C₁₃H₁₃ClN₂O · HBr | Salt form enhances aqueous solubility compared to free base. |

| Solubility | DMSO (>20 mM), Water (Moderate) | Critical: Prepare 10 mM stock in 100% DMSO. Avoid freeze-thaw cycles >3 times. |

| Stability | Hygroscopic | Store desiccated at -20°C. Protect stock solutions from light. |

| pKa | ~8.4 (Morpholine N) | Lower than CQ side chain (~10.2), affecting pH trapping efficiency. |

Mechanism of Action (MOA)

The primary mechanism of 7-Chloro-4-(4-morpholinyl)quinoline is the disruption of heme detoxification. During the intraerythrocytic stage, the parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[2] The parasite normally sequesters this into inert hemozoin crystals.

Pathway Dynamics:

-

Accumulation: The drug permeates the parasite's Digestive Vacuole (DV).

-

Protonation: The acidic DV (pH ~5.0) protonates the morpholine nitrogen, trapping the drug (Ion Trapping).

-

Binding: The drug complexes with free heme (FPIX) dimers.

-

Inhibition: This complex caps the growing hemozoin crystal face, halting polymerization.

-

Death: Accumulation of toxic free heme/drug-heme complexes causes membrane lysis and oxidative stress.

MOA Visualization

Figure 1: Mechanism of Action. The compound interrupts the conversion of toxic heme into inert hemozoin.[3][1][4][5][6]

Protocol A: In Vitro Antiplasmodial Efficacy (SYBR Green I)

This protocol determines the IC50 (half-maximal inhibitory concentration) against P. falciparum.[7] It relies on SYBR Green I fluorescence, which is proportional to parasite DNA content.[8][9]

Materials

-

Parasites: P. falciparum cultures (strains 3D7 for sensitive, Dd2 for resistant).

-

Media: RPMI 1640 supplemented with 0.5% Albumax II.

-

Reagent: SYBR Green I nucleic acid gel stain (10,000x concentrate).

-

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Step-by-Step Workflow

-

Synchronization:

-

Treat cultures with 5% D-sorbitol to synchronize parasites to the ring stage 48 hours prior to assay.

-

-

Drug Preparation:

-

Prepare a 10 mM stock of 7-Chloro-4-(4-morpholinyl)quinoline HBr in DMSO.

-

Perform 2-fold serial dilutions in culture media across a 96-well plate (Concentration range: 1000 nM to 1.9 nM).

-

Control: Include Chloroquine (positive control) and 0.5% DMSO (vehicle control).

-

-

Seeding:

-

Dilute synchronized parasite culture to 0.5% parasitemia and 2% hematocrit .

-

Dispense 90 µL of parasite suspension into drug-containing wells (Total volume: 100 µL).

-

-

Incubation:

-

Incubate plates at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂) for 72 hours .

-

-

Development:

-

Prepare Lysis/Dye solution: Dilute SYBR Green I (1:5000) into Lysis Buffer.

-

Add 100 µL of Lysis/Dye solution to each well.

-

Incubate in the dark at Room Temperature (RT) for 1 hour.

-

-

Readout: